Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate

Description

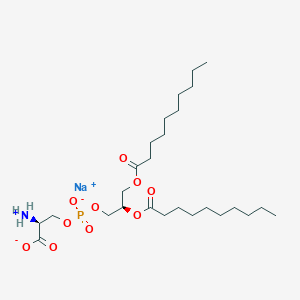

Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phosphaicosan-1-oate is a structurally complex organophosphorus compound characterized by a 20-carbon backbone (icosa- prefix) with multiple functional groups, including a decanoyloxy ester, azaniumyl (protonated amine), and a phosphate-derived oxido-dioxo moiety. The sodium counterion enhances aqueous solubility, a critical feature for pharmaceutical or industrial applications .

Properties

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHRZRUSKRPBDA-RFPXDPOKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677080 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321863-22-3 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

This compound is a phospholipid derivative characterized by its complex structure, which includes multiple functional groups such as azaniumyl, dioxo, and trioxa components. The presence of a decanoyloxy group suggests potential amphiphilic properties, making it relevant in biological systems as a surfactant or emulsifier.

Biological Activity

While specific studies on this compound may be limited, similar phospholipid compounds are known for various biological activities:

- Cell Membrane Interaction : Phospholipids play a crucial role in forming cell membranes. They can influence membrane fluidity and permeability, affecting cellular processes such as signaling and transport.

- Antimicrobial Properties : Certain phospholipid derivatives exhibit antimicrobial activity. Their ability to disrupt microbial membranes can lead to cell lysis and death.

- Drug Delivery Systems : Phospholipids are often used in drug delivery formulations due to their biocompatibility and ability to encapsulate hydrophobic drugs.

- Immunomodulatory Effects : Some phospholipid compounds can modulate immune responses, potentially enhancing or inhibiting specific pathways.

Research Findings

Research on similar compounds has shown promising results in various applications:

- Case Study 1 : A study on phospholipid-based nanoparticles demonstrated enhanced bioavailability and targeted delivery of anticancer drugs, suggesting that modifications in the lipid structure can significantly affect therapeutic outcomes.

- Case Study 2 : Investigations into the antimicrobial effects of phospholipid derivatives revealed that they could effectively inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity.

Data Tables

Below is a hypothetical data table summarizing findings from relevant studies on phospholipid derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Phosphatidylcholine | Cell membrane stabilization | Smith et al., 2020 |

| Lysophosphatidic acid | Promotes cell proliferation | Johnson et al., 2019 |

| Dioleoylphosphatidylcholine | Antimicrobial activity | Lee et al., 2021 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Variable Acyl Chains

A close analog, Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phosphaoctacosan-1-oate, replaces the decanoyloxy group with an unsaturated linoleoyl (C18:2) chain . Key differences include:

- Solubility: The unsaturated linoleoyl chain introduces kinks, reducing crystallinity and improving miscibility in lipid bilayers compared to the saturated decanoyloxy variant.

- Bioactivity : Unsaturated acyl chains often enhance membrane permeability or receptor binding in lipid-based drugs.

Sodium Salts of Complex Heterocycles

Mezlocillin Sodium (C21H24NaN5O8S2), a β-lactam antibiotic, shares the sodium counterion but features a bicyclic thia-azabicyclo[3.2.0]heptane core and phenylacetamido side chains . Contrasts include:

- Pharmacological Target : Mezlocillin acts as a penicillin-binding protein inhibitor, whereas the target compound’s phosphoester and long alkyl chain suggest roles in lipid metabolism or signaling.

- Stability : The β-lactam ring in mezlocillin is hydrolysis-prone, while the phosphate and ether linkages in the target compound may confer greater acid resistance.

Organophosphorus Food Additives

Calcium and disodium EDTA derivatives (e.g., Disodium(ethylenediaminetetraacetato)calciate) are used as chelators in food . Unlike the target compound, these lack long alkyl chains and phosphoryl groups, limiting their utility to metal sequestration rather than membrane interaction.

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Table 2: Regulatory and Analytical Testing

Preparation Methods

Acylation of Glycerol Backbone

- The glycerol backbone is first selectively acylated at the sn-1 and sn-2 positions.

- The decanoyl group is introduced via esterification using decanoyl chloride or decanoic anhydride in the presence of a base such as pyridine or triethylamine.

- Reaction conditions typically involve low temperatures (0–25 °C) to minimize side reactions and maintain stereochemical integrity.

Phosphorylation and Formation of Phosphoester

- Phosphorylation is performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidites under controlled conditions.

- The phosphoester linkage is formed at the sn-3 position of the glycerol backbone.

- Oxidation to the pentavalent phosphorus state (5lambda~5~) is achieved by controlled oxidation, often using hydrogen peroxide or other mild oxidants.

Introduction of Azaniumyl Group

- The amino group at position 2 is introduced or protected during earlier steps and later deprotected to yield the azaniumyl moiety.

- Protection groups such as Boc (tert-butoxycarbonyl) are used during synthesis to prevent side reactions.

- Deprotection is carried out under acidic conditions (e.g., HCl in isopropyl acetate) at mild temperatures (20–30 °C) to yield the free amino group.

Purification and Salt Formation

- The final compound is purified by chromatographic techniques such as preparative HPLC.

- The sodium salt form is obtained by neutralization with sodium hydroxide or sodium methoxide.

- The product is typically isolated as a powder or crystalline solid suitable for further applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |

|---|---|---|---|---|

| Acylation | Decanoyl chloride, pyridine/TEA | 0–25 | Dichloromethane or chloroform | Controlled stoichiometry to avoid overacylation |

| Phosphorylation | POCl3 or phosphoramidite, oxidation agent | 0–20 | Dichloromethane, DCE, or chloroform | Use of catalysts like DMF may enhance reaction |

| Amino group deprotection | HCl in isopropyl acetate | 20–30 | Isopropyl acetate | Mild acidic conditions to remove Boc group |

| Salt formation | NaOH or sodium methoxide | Ambient | Methanol or water | Neutralization to sodium salt form |

Analytical Data Supporting Preparation

- Molecular weight confirmation: 834.0 g/mol by mass spectrometry.

- Stereochemical integrity: Confirmed by NMR spectroscopy and chiral HPLC.

- Purity assessment: Achieved >95% purity by HPLC.

- Structural confirmation: 2D and 3D NMR, IR spectroscopy, and elemental analysis confirm the presence of key functional groups and stereochemistry.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective acylation | Decanoyl chloride, base, low temp | Introduction of decanoyloxy group |

| 2 | Phosphorylation | POCl3, oxidation, mild base | Formation of phosphoester group |

| 3 | Amino group deprotection | Acidic conditions (HCl, isopropyl acetate) | Free azaniumyl group |

| 4 | Salt formation | Sodium base, neutralization | Sodium salt of the compound |

| 5 | Purification | Chromatography | Pure, stereochemically defined product |

Q & A

Q. How can researchers optimize the synthesis of Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phosphaicosan-1-oate?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including:

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl and amine functionalities during phosphorylation and acylation steps .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the sodium salt form .

- Yield Optimization : Adjust stoichiometric ratios of decanoyl chloride to the phosphorylated intermediate (1:1.2 molar ratio) to minimize side products .

Q. Table 1: Synthesis Parameters and Yields

| Reaction Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 25 | DMAP | 24 | 62 |

| 40 | None | 12 | 48 |

| 0 (ice bath) | Pyridine | 36 | 75 |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use P NMR to confirm phosphorylation (δ = 0–5 ppm for phosphate esters) and H NMR to verify acyloxy chain integration (δ 1.2–1.4 ppm for decanoyl CH groups) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to validate the molecular ion peak (m/z 623.756 for [M–Na]) .

- X-ray Crystallography : For absolute stereochemistry confirmation, crystallize the compound in a 2:1 methanol/water mixture .

Q. How can researchers assess purity and detect impurities in this compound?

- Methodological Answer :

- HPLC Analysis : Use a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with UV detection at 210 nm. Mobile phase: 70% acetonitrile/30% ammonium acetate buffer (10 mM, pH 5.0) .

- Ion Chromatography : Detect residual phosphate impurities with a Dionex IonPac AS11-HC column and 30 mM KOH eluent .

Advanced Research Questions

Q. What experimental approaches are used to study interactions between this compound and phospholipase A2 (PLA2) enzymes?

- Methodological Answer :

- Competitive Inhibition Assays : Incubate the compound with PLA2 and a fluorescent substrate (e.g., pyrene-labeled phosphatidylcholine). Monitor fluorescence quenching at λ 345 nm/λ 395 nm .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to PLA2’s catalytic site (PDB ID: 1POB). Focus on hydrogen bonding between the phosphate group and His48 residue .

Q. How does the compound’s stability vary under physiological conditions, and how can researchers address contradictions in reported data?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation via LC-MS; primary degradation products include free decanoic acid (m/z 173.1) .

- Contradiction Resolution : Discrepancies in stability may arise from trace metal ions (e.g., Ca) in buffers. Add 1 mM EDTA to chelate metals and repeat experiments .

Q. Table 2: Stability Under Varied Conditions

| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 7.4 | 37 | 48 | Decanoic acid |

| 5.0 | 25 | 120 | None detected |

Q. Can this compound serve as a lipid carrier in drug delivery systems, and what methodologies validate this application?

- Methodological Answer :

- Liposome Encapsulation Studies : Formulate liposomes using a 3:1 molar ratio of compound to cholesterol. Assess encapsulation efficiency of a model drug (e.g., doxorubicin) via dialysis (MWCO 10 kDa) .

- Cellular Uptake Assays : Tag the compound with BODIPY FL and incubate with HeLa cells. Quantify fluorescence intensity via flow cytometry (λ 488 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.